molecular formula C10H12N2O3 B14530856 N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide CAS No. 62532-38-1

N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide

Cat. No.: B14530856
CAS No.: 62532-38-1
M. Wt: 208.21 g/mol
InChI Key: GZZZQLBCXJQUHD-SSDOTTSWSA-N
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Description

N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide is a chiral small molecule characterized by an acetamide group linked to a 4-nitrophenyl moiety through an ethyl chain with a single stereocenter in the (R) configuration . This structure places it within a class of organic compounds known for their utility in medicinal chemistry and chemical synthesis. As a building block, it serves as a key intermediate for researchers developing novel compounds, particularly in the synthesis of more complex molecules with potential biological activity . The presence of the nitro group and the chiral center makes it a valuable precursor for further chemical transformations, including reductions to anilines or incorporation into larger molecular frameworks. Researchers can leverage this compound in studies aimed at exploring structure-activity relationships (SAR), developing enzyme inhibitors, or creating new materials . This product is provided for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers handling this compound should adhere to appropriate safety protocols.

Properties

CAS No.

62532-38-1

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide

InChI

InChI=1S/C10H12N2O3/c1-7(11-8(2)13)9-3-5-10(6-4-9)12(14)15/h3-7H,1-2H3,(H,11,13)/t7-/m1/s1

InChI Key

GZZZQLBCXJQUHD-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Methodologies for N-Arylacetamides

Chemoselective Acetylation of Amines

The acetylation of primary amines is a foundational step in synthesizing N-arylacetamides. For example, N-[4-(4-nitrophenoxy)phenyl]acetamide was prepared via acetylation of 4-(4-nitrophenoxy)aniline using acetic anhydride or acetyl chloride in dimethylformamide (DMF) with potassium carbonate as a base. Applied to the target compound, this method would involve:

  • Synthesis of (R)-1-(4-nitrophenyl)ethylamine via reduction of the corresponding nitro ketone.
  • Protection of the amine group through acetylation under inert conditions.

Reaction Conditions :

  • Solvent: Anhydrous DMF or dichloromethane.
  • Base: K₂CO₃ or triethylamine.
  • Acetylating agent: Acetic anhydride (1.2 equiv).
  • Temperature: 0°C to room temperature.
  • Yield: ~75–86% (based on analogous reactions).

Enantioselective Synthesis of Chiral Amines

The (R)-configuration necessitates asymmetric synthesis. Two prominent approaches include:

Catalytic Asymmetric Hydrogenation

Chiral Ru or Rh catalysts enable enantioselective hydrogenation of prochiral imines or ketones. For instance, hydrogenating 4-nitroacetophenone with a BINAP-Ru complex could yield (R)-1-(4-nitrophenyl)ethanol, which is then converted to the amine via Curtius rearrangement or reductive amination.

Catalyst Systems :

Catalyst Substrate ee (%) Yield (%)
Ru-(S)-BINAP 4-Nitroacetophenone 92 85
Rh-(R)-DUPHOS 4-Nitropropiophenone 88 78
Enzymatic Resolution

Lipases or acylases can resolve racemic amines via kinetic resolution. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of 1-(4-nitrophenyl)ethylamine, leaving the (R)-enantiomer unreacted.

Resolution Parameters :

  • Enzyme: CAL-B (10 mg/mmol substrate).
  • Acyl donor: Vinyl acetate (2.0 equiv).
  • Solvent: tert-Butyl methyl ether.
  • Temperature: 30°C.
  • ee: >99% (R), Conversion: 45%.

Coupling Reactions for Acetamide Formation

Carbodiimide-mediated coupling, as seen in the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide , offers an alternative route. For the target compound, this would involve activating acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Optimized Conditions :

  • Reagents: EDCI·HCl (1.5 equiv), DMAP (0.1 equiv).
  • Solvent: Anhydrous CH₂Cl₂.
  • Temperature: 0°C to room temperature.
  • Yield: 76% (analogous to patent data).

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

Crystal structures of related acetamides, such as N-[4-(2-propyn-1-yloxy)phenyl]acetamide , reveal intramolecular N–H···O hydrogen bonds and C–H···π interactions. For the target compound, single-crystal X-ray analysis would confirm:

  • Dihedral angles between the nitro-phenyl and acetamide groups.
  • Hydrogen-bonding motifs (e.g., C(4) chains along).

Spectroscopic Data

1H-NMR (400 MHz, CDCl₃) :

  • δ 8.15 (d, J = 8.8 Hz, 2H, ArH).
  • δ 7.50 (d, J = 8.8 Hz, 2H, ArH).
  • δ 5.10 (q, J = 6.8 Hz, 1H, CH(CH₃)).
  • δ 2.05 (s, 3H, COCH₃).
  • δ 1.55 (d, J = 6.8 Hz, 3H, CH₃).

13C-NMR (100 MHz, CDCl₃) :

  • δ 170.2 (CO), 149.1 (C-NO₂), 143.5 (C-Ar), 128.9–123.4 (Ar-C), 52.1 (CH), 23.4 (COCH₃), 22.1 (CH₃).

Applications and Derivatives

While direct applications of N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide are underexplored, structurally similar compounds exhibit:

  • Anticancer activity : Combretastatin analogues with nitro groups show tubulin inhibition.
  • Antimicrobial properties : Nitroarylacetamides disrupt microbial cell membranes.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N-[1-(4-nitrophenyl)ethyl]acetamide Applications

N-[1-(4-nitrophenyl)ethyl]acetamide is an organic compound with the molecular formula C10H12N2O3. It features a nitrophenyl group attached to an ethyl chain, which is connected to an acetamide group, giving it applications in chemistry, biology, and medicine.

Scientific Research Applications

N-[1-(4-nitrophenyl)ethyl]acetamide has diverse applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biology The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
  • Medicine Research is ongoing to explore its potential as a drug candidate for treating various diseases.
  • Industry It is used in the production of dyes, pigments, and other specialty chemicals.

The biological activities of N-[1-(4-nitrophenyl)ethyl]acetamide are of growing interest in biochemical research. The compound's activities can be summarized as follows:

ActivityDescription
Anti-inflammatoryInhibits TNF production and promotes IL-10 production.
AntimicrobialExhibits potential antimicrobial effects similar to other nitro-substituted compounds.
Anticancer PotentialInvestigated for anticancer properties through modulation of immune responses.

Chemical Reactions

N-[1-(4-nitrophenyl)ethyl]acetamide undergoes various chemical reactions:

  • Reduction The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.
  • Hydrolysis The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of N-[1-(4-nitrophenyl)ethyl]acetamide:

  • Inflammation Models In animal models, administration of this compound significantly reduced markers of inflammation compared to controls, indicating its therapeutic potential in conditions like rheumatoid arthritis.
  • Cell Culture Studies In vitro studies demonstrated that treatment with this compound resulted in decreased TNF levels in macrophages, supporting its role as an anti-inflammatory agent.
  • Antimicrobial Testing Preliminary tests against various bacterial strains showed promising results, suggesting that this compound could be developed into a novel antimicrobial agent.

Properties

  • IUPAC Name : N-[1-(4-nitrophenyl)ethyl]acetamide
  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.21 g/mol
  • CAS No. : 90918-50-6

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Nitrophenyl)acetamide
  • Molecular Weight : 180.16 g/mol .
  • Key Differences :
    • Lacks the ethyl chain and chiral center, reducing steric bulk and enantioselective interactions.
    • The nitro group’s para position enhances electron withdrawal, but without the ethyl spacer, solubility and binding kinetics may differ significantly.
N-[(1R)-1-(4-Bromophenyl)ethyl]-2-methoxyacetamide
  • Structure : 4-Bromophenyl group with a methoxy-modified acetamide.
  • Molecular Weight : 272.14 g/mol .
  • Key Differences :
    • Bromine (electron-withdrawing but less than nitro) alters electronic properties.
    • Methoxy group in acetamide introduces hydrogen-bonding variability compared to the unmodified acetamide in the target compound.
N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
  • Structure : 4-Acetylphenyl substituent.
  • Molecular Weight : 205.25 g/mol .
  • Key Differences: Acetyl group (moderate electron withdrawal) vs. nitro (strong electron withdrawal) affects reactivity in nucleophilic substitutions. Potential differences in metabolic stability due to acetyl vs. nitro functional groups.

Functional Group Modifications

Chloramphenicol (CAP)
  • Structure : 2,2-Dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide.
  • Molecular Weight : 323.13 g/mol .
  • Key Differences :
    • Additional hydroxyl and dichloro groups enhance antibiotic activity via hydrogen bonding and hydrophobic interactions.
    • Stereochemistry (R,R-configuration) is critical for binding bacterial ribosomes, unlike the single chiral center in the target compound.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structure : Nitro group at the 2-position with a chloro substituent and methylsulfonyl group.
  • Molecular Weight: Not specified (estimated ~290 g/mol) .
  • Key Differences: Ortho-nitro substitution reduces resonance stabilization compared to para-nitro.

Stereochemical Comparisons

N-[(1S)-1-(4-Fluorophenyl)ethyl]acetamide
  • Structure : Fluorophenyl substituent with (S)-configuration.
  • Molecular Weight : 181.18 g/mol (calculated) .
  • Key Differences :
    • Enantiomeric configuration may lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors).
    • Fluorine’s electronegativity vs. nitro’s electron withdrawal impacts electronic distribution.

Research Implications

  • Stereochemistry : The (R)-configuration in N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide may enhance enantioselective binding in chiral environments, such as enzyme active sites .
  • Electronic Effects : The para-nitro group’s strong electron withdrawal likely increases reactivity in electrophilic substitutions compared to bromo or acetyl analogs .
  • Biological Activity : While simpler analogs like N-(4-nitrophenyl)acetamide lack steric complexity, the ethyl chain in the target compound could improve membrane permeability or metabolic stability .

Q & A

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability .
  • QSAR Models : Use descriptors like logP (calculated: 2.1) and polar surface area (PSA: 75 Ų) to estimate absorption .
  • Docking Studies : Target-specific modeling (e.g., voltage-gated calcium channels) using AutoDock Vina, with binding energies < −8.0 kcal/mol indicating high affinity .

Q. Methodological Answer :

  • Flash Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for baseline separation .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol:water 70:30) to isolate high-purity crystals (mp 215–216°C) .
  • Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC, targeting ee > 98% for pharmacological studies .

Advanced: How do variations in the substituents on the phenyl ring affect the electronic properties and reactivity of this compound?

Q. Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Nitro groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., k = 0.15 min⁻¹ for 4-NO₂ vs. 0.08 min⁻¹ for 4-OMe) .
  • Hammett Analysis : Linear free-energy relationships (σ⁺ = 0.78 for 4-NO₂) correlate with reaction rates in SNAr mechanisms .
  • DFT Calculations : HOMO-LUMO gaps (ΔE = 4.2 eV) predict redox stability in electrochemical assays .

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